molecular formula C16H24N2O3 B13955982 Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13955982
M. Wt: 292.37 g/mol
InChI Key: LDVTTXIBOLKGHI-UHFFFAOYSA-N
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Description

Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with 1-amino-3-hydroxypropane under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired positions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms without the benzyl group, and various substituted piperidine derivatives .

Scientific Research Applications

Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is unique due to the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential biological activity. Its structure allows for multiple functionalizations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

benzyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c17-15(8-11-19)14-6-9-18(10-7-14)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12,17H2

InChI Key

LDVTTXIBOLKGHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(CCO)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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